N-Cyclohexyl-N-nitrosohydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
4883-72-1 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
cyclohexyl-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C6H12N2O2/c9-7-8(10)6-4-2-1-3-5-6/h6,9H,1-5H2 |
InChI Key |
BRWAZZQVWBDAER-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[N+](=NO)[O-] |
Isomeric SMILES |
C1CCC(CC1)/[N+](=N/O)/[O-] |
Canonical SMILES |
C1CCC(CC1)[N+](=NO)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Classical and Contemporary Synthetic Routes to N-Cyclohexyl-N-nitrosohydroxylamine
The synthesis of the title compound can be achieved through several pathways, starting from readily available precursors.
A primary route to this compound begins with cyclohexanone (B45756). rsc.orgchemicalbook.com The process involves a three-step synthesis. Initially, cyclohexanone reacts with hydroxylamine (B1172632) hydrochloride. This is followed by a reduction step using sodium cyanoborohydride to yield N-cyclohexylhydroxylamine. rsc.org This intermediate is then subjected to N-nitrosation to form the final product. rsc.org
The initial reaction between cyclohexanone and a hydroxylamine source, such as hydroxylamine sulfate (B86663) or phosphate, forms a cyclohexanone oxime intermediate. wikipedia.org This oxime is a key precursor in the synthesis. wikipedia.org
The crucial N-nitrosation step can be carried out using various reagents. Tert-butyl nitrite (B80452) (TBN) has been shown to be an effective reagent for the N-nitrosation of N-cyclohexylhydroxylamine, proceeding smoothly at room temperature to give the desired product in high yield. rsc.org This method is part of a broader application of TBN for the N-nitrosation of various secondary amines. rsc.orgrsc.org Other nitrosating agents, such as n-butyl nitrite, have also been used to convert corresponding hydroxylamines into N-nitrosohydroxylamines. nih.gov
The choice of nitrosating agent can be influenced by the desire for mild reaction conditions and high functional group tolerance. chemrxiv.org
In line with the principles of green chemistry, solvent-free methods for the synthesis of N-nitroso compounds, including this compound, have been developed. rsc.orgrsc.org The use of tert-butyl nitrite allows for N-nitrosation to be performed under solvent-free conditions, which simplifies the isolation procedure and minimizes chemists' exposure to potentially harmful substances. rsc.org These protocols are advantageous due to their broad substrate scope, and metal- and acid-free conditions. rsc.orgresearchgate.net
The development of such environmentally friendly approaches is a significant focus in modern chemical synthesis, aiming to reduce waste and the use of hazardous solvents. rsc.orgrsc.org
Synthesis of N-Substituted N-Nitrosohydroxylamine Analogues and Derivatives
The core structure of this compound can be modified to create a variety of analogues and derivatives with potentially different properties.
Derivatization is a key strategy for creating analogues of N-nitrosohydroxylamines. This can involve the synthesis of a series of N-substituted N-nitrosohydroxylamines by reacting the corresponding hydroxylamines with a nitrosating agent like n-butyl nitrite. nih.gov These structural modifications can be crucial for various applications, including their use as analytical standards or in biological studies. nih.govdigitellinc.com For analytical purposes, derivatization can improve chromatographic behavior and detection limits. researchgate.net
N,O-dialkylhydroxylamines are important intermediates in the synthesis of complex nitrogen-containing compounds. researchgate.net These precursors can be prepared through various methods, including the reduction of O-alkylated ketoximes or the oxidation of secondary amines. researchgate.netnih.gov The development of new methods for the synthesis of N,O-disubstituted hydroxylamines has expanded the toolkit for creating a wide range of functionalized amines and other nitrogen-containing molecules. researchgate.net These intermediates are valuable in the preparation of more complex structures, including various heterocyclic systems. researchgate.net
Processes for the Preparation of Monoalkyl- or Aralkyl-N-nitrosohydroxylamines
The final step in the synthesis of this compound is the nitrosation of N-Cyclohexylhydroxylamine. This transformation introduces the nitroso group (-NO) onto the nitrogen atom of the hydroxylamine.
A general and effective method for the nitrosation of N-alkylhydroxylamines involves the use of a nitrosating agent in an acidic aqueous medium, often in the presence of a copper salt. A procedure adapted from a German patent outlines the synthesis of N-nitroso-N-alkylhydroxylamines. In this process, the N-alkylhydroxylamine is dissolved in dilute hydrochloric acid. An aqueous solution of a copper salt, such as copper(II) sulfate, is added, and the mixture is cooled to approximately 0°C. Subsequently, an aqueous solution of sodium nitrite is slowly added with vigorous stirring. The copper ions are thought to catalyze the nitrosation reaction.
The reaction for this compound can be represented as follows:
C₆H₁₁NHOH + NaNO₂ + HCl → C₆H₁₁N(NO)OH + NaCl + H₂O
The product, this compound, can then be isolated from the reaction mixture.
An alternative method for nitrosation involves the use of alkyl nitrites, such as n-butyl nitrite or ethyl nitrite, as the nitrosating agent. In this approach, the N-Cyclohexylhydroxylamine is reacted with the alkyl nitrite in an organic solvent. This method can also yield the desired N-nitrosohydroxylamine, often as its ammonium (B1175870) salt if ammonia (B1221849) is present or used in the work-up.
Fundamental Reaction Pathways of this compound
Acid-Catalyzed Decomposition Mechanisms
The decomposition of N-nitroso compounds, including this compound, in acidic environments is a well-documented process, typically initiated by protonation of the molecule. rsc.orgrsc.org The reaction mechanism is highly dependent on the specific substrate and the reaction conditions. For many N-nitroso compounds, the rate-determining step is the protonation of the substrate. rsc.orgrsc.org
In the case of N-nitrosoamides and related structures, decomposition in mildly acidic aqueous solutions can proceed through concurrent pathways leading to either denitrosation (loss of the nitroso group) or deamination. rsc.org Studies on N-nitroso-2-pyrrolidone have shown that the acid-catalyzed components of both pathways share a common rate-limiting step: a slow protonation of the amino nitrogen atom. rsc.org The resulting N-conjugate acid is a transient intermediate that rapidly partitions to products. rsc.org For denitrosation, the decomposition of this N-conjugate acid is a unimolecular process. rsc.org
For other N-nitroso compounds like N-nitrosoclonidine, acid-catalyzed decomposition in aqueous media quantitatively yields the parent amine (clonidine) and nitrous acid. rsc.org This reaction is characterized by a rate-limiting protonation of the substrate, as evidenced by solvent deuterium (B1214612) isotope effects and the reaction rate's independence from the concentration of nucleophiles such as chloride or thiocyanate (B1210189) ions. rsc.org The generally accepted mechanism for many nitrosamines involves the formation of an N-protonated species which is then susceptible to nucleophilic attack, leading to the cleavage of the N-N bond. nih.gov
Denitrosation Reactions and Factors Influencing Reaction Equilibria
Denitrosation is a key reaction of N-nitroso compounds, involving the cleavage of the N-NO bond. This reaction can be significantly influenced by several factors, including the presence of acid, the nature of the solvent, and the addition of nucleophilic catalysts. nih.govrsc.org
The acid-catalyzed denitrosation pathway typically involves protonation of the nitrosamine (B1359907), which makes it more susceptible to nucleophilic attack. nih.govrsc.org The addition of nucleophiles such as bromide, thiocyanate, or thiourea (B124793) can accelerate this process. nih.gov The effectiveness of these catalysts, however, is dependent on the solvent system. For instance, in studies of various nitrosamines, the most reactive system was found to be 80% acetic acid–water containing bromide ion or thiourea as a catalyst. rsc.org
The equilibrium of the denitrosation reaction is influenced by the electronic properties of substituents on the amine nitrogen. Electron-withdrawing groups can affect both the initial protonation equilibrium and the subsequent rate of nucleophilic attack on the protonated form. rsc.org The polarity of the solvent also plays a crucial role, altering the relative reactivities of the nucleophiles involved. rsc.org In some cases, such as with N-cyclopropyl N-nitrosoureas, denitrosation can be a significant decomposition pathway even under conditions where it is atypical for similar compounds. researchgate.net
Table 1: Factors Influencing Denitrosation of N-Nitroso Compounds
| Factor | Influence on Reaction Rate and Equilibrium | Citation |
|---|---|---|
| Acid Concentration | Increases the rate by promoting protonation of the N-nitroso compound, making it a better leaving group. | rsc.orgnih.gov |
| Nucleophiles | Catalyze the reaction by attacking the protonated intermediate, facilitating the cleavage of the N-N bond. | nih.govrsc.org |
| Solvent Polarity | Affects the stability of charged intermediates and the reactivity of nucleophilic catalysts. | rsc.org |
| Substituents | Electron-withdrawing groups can influence the ease of protonation and the rate of nucleophilic attack. | rsc.org |
Photochemical Reactivity and Photoaddition Mechanisms
Generation and Reactivity of Aminium Radicals and Related Intermediates
The photochemical irradiation of N-nitroso compounds like this compound serves as a potent method for generating highly reactive nitrogen-centered radicals. nih.govrsc.org Specifically, photolysis of N-nitrosamines in an acidic solution leads to the formation of aminium radicals (R₂NH⁺•). rsc.org These radicals are highly electrophilic species that can engage in a variety of subsequent reactions, most notably additions to unsaturated systems like alkenes and arenes. nih.gov
The generation process involves the photo-induced cleavage of the N-NO bond. Under acidic conditions, protonation precedes or follows cleavage, yielding the aminium radical. rsc.org These radicals are valuable intermediates in synthetic chemistry for forming new carbon-nitrogen bonds. nih.gov The reactivity of the generated aminium radical is a key aspect of these photochemical transformations. For instance, aminyl radicals can exhibit different reactivity based on their electronic environment; conjugation with an electron-withdrawing group can increase their electrophilic character. nih.gov
Stereochemical Aspects of Photoaddition to Olefins (e.g., Cyclohexene, Butenes)
The photoaddition of N-nitrosamines to olefins, initiated by the generation of aminium radicals, can proceed with a high degree of stereospecificity, particularly in intramolecular reactions or with conformationally restricted olefins. rsc.org When an aminium radical adds to a double bond, a carbon-centered radical is formed, which is then trapped by nitric oxide (NO•), also generated during the initial photolysis.
Studies involving the photoaddition of N-nitrosodimethylamine to cis,trans-cyclodeca-1,5-diene demonstrated a remarkable stereospecificity. rsc.org The reaction yielded a pair of epimeric alcohols (after reduction) derived from a stereospecifically cyclized perhydroazulenoid skeleton. rsc.org This outcome highlights that the addition-cyclization process can be highly controlled, dictating the stereochemistry of the final products. The stereochemical course is influenced by the geometry of the starting olefin and the tendency of the intermediate radicals to adopt the most stable transition state conformations during cyclization. rsc.org For simpler olefins like cyclohexene, the addition would be expected to proceed to give products reflecting the most stable chair-like transition states.
Redox Chemistry and Electrochemical Processes
The redox chemistry of N-nitroso compounds involves both oxidation and reduction processes, which can be studied and exploited using electrochemical methods. acs.orgcardiff.ac.ukresearchgate.net Electrochemical techniques offer a green and controlled alternative to chemical redox agents for transformations involving these compounds. cardiff.ac.ukresearchgate.net
Electrochemical studies on aromatic N-nitrosohydroxylamines have provided insight into their redox behavior. acs.org For other related compounds like N-nitrosodimethylamine (NDMA), electrochemical oxidation has been shown to proceed via a direct electron transfer at the electrode surface at sufficiently high potentials. researchgate.net Density functional theory calculations suggest that a direct two-electron transfer can produce a stable dicationic species, which is then susceptible to reaction with water. researchgate.net The final products of such electrochemical oxidation can include carbon dioxide, ammonium, and nitrate, with the parent amine as an intermediate. researchgate.net
Conversely, electrochemical reduction of related nitrogen-containing functional groups, such as nitrones, has been used to synthesize amines. nih.gov The electrochemical N-nitrosation of secondary amines has also been developed, where an anodic oxidation of a nitrite source generates the nitrosating agent in situ. cardiff.ac.ukresearchgate.net This avoids the need for harsh acidic conditions or toxic nitrosating agents. researchgate.net For this compound, electrochemical methods could similarly be applied to study its oxidation and reduction potentials and to drive its transformation into other valuable chemical entities through controlled electron transfer processes.
Reaction Mechanisms and Chemical Transformations
The electrochemical oxidation of N-nitrosohydroxylamines, including analogs like cupferron (B1669334) (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine), has been a subject of study to understand their reaction mechanisms and potential applications. wikipedia.org Studies on the anodic oxidation of related hydroxylamine (B1172632) derivatives, such as N-hydroxy- and N-alkoxy-ureas, at a glassy carbon electrode reveal that the reaction pathway is influenced by the substituents. rsc.org For some derivatives, oxidation leads to cleavage of the C-N bond. rsc.org In other cases, disproportionation of an intermediate radical or N-N coupling followed by intramolecular rearrangement can occur. rsc.org
Table 1: Electrochemical Oxidation of NDMA on BDD Electrode nih.govresearchgate.net
| Parameter | Value | Conditions |
| Reaction Order | First-order w.r.t. NDMA | - |
| Half-life | 2.1 +/- 0.1 min | Flow-through reactor |
| Apparent Activation Energy | 3.1 +/- 0.5 kJ/mol | At 2.5 V/SHE |
| Final Products | CO₂, NH₄⁺, NO₃⁻ | - |
| Intermediate Products | Dimethylamine, Methylamine | - |
The reductive cleavage of the N-O bond in hydroxylamine derivatives is a significant transformation in organic synthesis, as it can generate valuable nitrogen-containing compounds. acs.orgmdpi.comunc.edu While hydroxylamines typically act as reducing agents, their oxygen-substituted derivatives can function as potent oxidants and nitrogen transfer agents through reductive N-O bond cleavage. acs.org This reactivity is often facilitated by electron-withdrawing groups on the oxygen, which weaken the N-O bond. acs.org
Various methods have been developed for the reductive cleavage of N-O bonds, including the use of metal catalysts and metal-free reducing agents. mdpi.comorganic-chemistry.orgrsc.org For instance, ruthenium(II) catalysts with a mixture of formic acid and triethylamine (B128534) as a hydride source have been shown to effectively cleave the N-O bond in N-oxygen-substituted amides and sulfonamides. rsc.org Metal-free approaches using neutral organic super-electron donors have also been successfully employed for the reductive cleavage of N-O bonds in Weinreb amides. organic-chemistry.org The mechanism in this case involves a single-electron transfer (SET) from the donor to initiate the N-O bond cleavage, forming a radical intermediate. organic-chemistry.org
The reduction of oxime ethers is another pathway to synthesize N,O-disubstituted hydroxylamines, though it can be complicated by the potential for reductive cleavage of the N-O bond, leading to primary amines as side products. nih.govnih.gov The choice of catalyst and reaction conditions can influence the selectivity of this reduction. nih.gov
The reaction of N-nitroso-O,N-dialkylhydroxylamines with organometallic reagents, such as alkyllithium and Grignard reagents, can lead to the formation of azoxyalkanes. cdnsciencepub.com This reaction has been found to be regiospecific. cdnsciencepub.com Interestingly, while these reactions typically produce the (Z)-stereoisomers of the azoxy compounds, there are instances where the (E)-isomer is the predominant product. cdnsciencepub.com
The interaction of nitrosoarenes with vinyl Grignard reagents has also been studied, providing insights into the formation of various nitrogen-containing products. researcher.life The initial step is believed to be the reduction of the nitrosoarene to an N-aryl-N-vinylhydroxylamino magnesium salt via a 1,2-addition. researcher.life In the presence of excess Grignard reagent, this can be further reduced. researcher.life
Recent developments have also focused on the synthesis of unsymmetrical azoxy compounds. nih.govresearchgate.net One approach involves the reaction of nitroso compounds with iminoiodinanes under visible light irradiation to generate a triplet nitrene, which is then trapped by the nitroso arene. nih.govresearchgate.net
N-nitrosohydroxylamines and their derivatives, like cupferron, are known to act as ligands, forming coordination complexes with a variety of metal ions. wikipedia.orgmdpi.com The anion of cupferron, for example, is a bidentate mono-anionic ligand that coordinates to metal cations through its two oxygen atoms, forming five-membered chelate rings. wikipedia.org This has led to the synthesis of complexes such as Cu(CU)₂, Fe(CU)₃, and Zr(CU)₄ (where CU⁻ is the cupferron anion). wikipedia.org
The N-nitroso and N-hydroxy groups of N-substituted N-nitrosohydroxylamines are believed to be crucial for their interaction with metal ions at the active sites of enzymes, as demonstrated in studies with mushroom tyrosinase, a copper-containing enzyme. nih.gov The coordination chemistry of related nitrosyl ligands is also of significant interest in understanding their biological roles and potential applications. researchgate.net
For instance, the reaction of nitric oxide (NO) with polyamines can lead to the competitive formation of N-diazeniumdiolates and N-nitrosamines. nih.gov The mechanism is thought to involve the initial formation of a nitrosamine (B1359907) radical anion, which can then react with another molecule of NO. nih.gov The structure of the amine precursor influences the preference for diazeniumdiolate versus nitrosamine formation, with intramolecular hydrogen bonding potentially stabilizing the nitrosamine intermediate in polyamines. nih.gov
The N-nitrosohydroxylamine functional group possesses the potential for stereoisomerism, particularly with respect to the orientation around the N-N and N-O bonds. This can lead to the existence of syn/anti conformers. The decomposition of N-nitrosohydroxylamine derivatives has been studied, and these studies implicitly involve the various conformations that these molecules can adopt. acs.org
Spectroscopic and Analytical Characterization Techniques
Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques provide detailed information about the molecular structure and bonding within N-Cyclohexyl-N-nitrosohydroxylamine.
N-nitroso compounds, including this compound, exhibit rotational isomerism due to the partial double bond character of the N-N bond, which restricts free rotation. This phenomenon gives rise to distinct sets of signals in their Nuclear Magnetic Resonance (NMR) spectra for the different conformers, often referred to as syn and anti or Z and E isomers. nih.govnih.gov The energy barrier to this rotation can be determined using dynamic NMR (DNMR) spectroscopy by analyzing changes in the spectral lineshapes at various temperatures. researchgate.netmontana.edudoi.org
The study of related N-nitrosamines reveals that the free energy of activation (ΔG‡) for rotation around the N-N bond typically ranges from 23 to 29 kcal/mol, influenced by the molecule's structure and the solvent used. researchgate.net For many asymmetrical N-nitrosamines, both Z and E isomers are observable in solution, and their relative populations can be quantified through NMR signal integration. nih.govnih.gov For instance, in a study of various asymmetrical N-nitrosamines, the major and minor isomers were successfully assigned using a combination of experimental NMR data and Density Functional Theory (DFT) calculations. nih.govnih.gov The chemical shift differences between the isomers can be significant; for example, in one case, the difference for a methyl group attached to the nitrogen was 0.77 ppm in the ¹H-NMR spectrum and 8.6 ppm for a carbon atom in the ¹³C-NMR spectrum. nih.gov
Table 1: Representative NMR Data for Rotational Isomers of Asymmetrical N-Nitrosamines
| Compound Type | Nucleus | Isomer 1 Chemical Shift (δ, ppm) | Isomer 2 Chemical Shift (δ, ppm) |
| Asymmetrical N-Nitrosamine | ¹H (-NCH₃) | 3.15 | 3.89 |
| Asymmetrical N-Nitrosamine | ¹H (-NCH₃) | 3.03 | 3.80 |
| Asymmetrical N-Nitrosamine | ¹³C (-NCH₃) | 33.0 | 40.0 |
| Asymmetrical N-Nitrosamine | ¹³C (C-3) | 49.1 | 40.5 |
Note: This table presents example data from studies on various asymmetrical N-nitrosamines to illustrate the typical differences observed between rotational isomers. nih.gov Data is not specific to this compound but is representative of the class.
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of N-nitroso compounds. osti.gov Under electron impact (EI) ionization, N-nitrosamines exhibit characteristic fragmentation patterns. osti.govnih.gov
Common fragmentation pathways observed in the mass spectra of N-nitrosamines include:
Loss of the nitroso group (•NO): A fragment ion at M-30 is frequently observed. researchgate.netnih.govresearchgate.net
Loss of a hydroxyl radical (•OH): An ion at M-17 is also common, often rationalized by a McLafferty-type rearrangement. nih.govresearchgate.netosti.gov
Presence of an m/e 30 ion: This ion, corresponding to [NO]⁺, is of variable intensity. osti.govosti.gov
Alpha-cleavage: Similar to aliphatic amines, fragmentation often occurs at the bond alpha to the nitrogen atom. nih.gov
While a molecular ion peak is present in the spectra of most N-nitroso compounds, its intensity can vary. osti.govosti.gov The unique fragmentation pattern serves as a fingerprint for identification. osti.gov For more complex analyses, tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting specific ions. nih.govresearchgate.net
Table 2: Common Electron-Impact Mass Spectral Fragments of N-Nitrosamines
| Fragmentation | Mass Loss (Da) | Resulting Ion |
| Loss of Nitroso Radical | 30 | [M-NO]⁺ |
| Loss of Hydroxyl Radical | 17 | [M-OH]⁺ |
| Alpha-Cleavage | Variable | Structure-dependent fragments |
| Nitroso Cation | - | [NO]⁺ (m/z 30) |
This table summarizes general fragmentation patterns observed for the N-nitrosamine class of compounds under electron impact mass spectrometry. osti.govnih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.
Infrared (IR) Spectroscopy: The IR spectra of N-nitrosamines are characterized by several key absorption bands. pw.edu.pl The N=O stretching vibration typically appears in the region of 1408-1486 cm⁻¹. pw.edu.pl Another strong and often broad band, assigned to the N-N stretching vibration of the >N-N=O group, is found between 1052 and 1106 cm⁻¹. pw.edu.pl Computational methods like Density Functional Theory (DFT) can be used to calculate and predict the IR spectra of nitrosamines, aiding in the interpretation of experimental data. dtic.mil
Ultraviolet-Visible (UV-Vis) Spectroscopy: Non-aromatic nitrosamines generally exhibit two characteristic absorption bands in their UV-Vis spectra. pw.edu.pl A high-intensity band is typically observed around 235 nm, while a lower-intensity band with a fine structure appears at approximately 365 nm. pw.edu.pl These absorptions correspond to electronic transitions within the N-nitroso chromophore.
Table 3: Typical Spectroscopic Data for N-Nitrosamines
| Spectroscopic Technique | Characteristic Feature | Typical Range |
| Infrared (IR) | N=O Stretch | 1408-1486 cm⁻¹ |
| Infrared (IR) | N-N Stretch | 1052-1106 cm⁻¹ |
| UV-Visible (UV-Vis) | High-intensity absorption (π → π) | ~235 nm |
| UV-Visible (UV-Vis) | Low-intensity absorption (n → π) | ~365 nm |
This table presents characteristic absorption regions for the N-nitrosamine functional group based on general literature data. pw.edu.pl
Chromatographic and Separation Methodologies for Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable N-nitroso compounds. restek.com However, some N-nitroso compounds may require derivatization to improve their volatility and thermal stability for GC analysis. youtube.comyoutube.com Derivatization involves chemically modifying the analyte to make it more suitable for the analytical method. youtube.comyoutube.com For nitrosamines, a common approach is denitrosation followed by derivatization of the resulting secondary amine. nih.govresearchgate.net This can enhance chromatographic behavior and detection sensitivity. researchgate.net GC combined with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity, making it suitable for trace-level detection. restek.com
Liquid chromatography-mass spectrometry (LC-MS) has become a preferred method for the analysis of a wide range of N-nitrosamines, including those that are non-volatile or thermally labile. lcms.czrsc.org This technique avoids the high temperatures of the GC inlet, preventing potential degradation of the analyte. shimadzu.com Modern LC-MS/MS methods provide high sensitivity and selectivity, with detection limits often in the nanogram per liter (ng/L) or parts-per-billion (ppb) range. lcms.czsciex.com
LC-MS methods have been developed for the simultaneous analysis of multiple nitrosamine (B1359907) impurities in various matrices. shimadzu.comthermofisher.comsigmaaldrich.com These methods often utilize reversed-phase chromatography for separation, coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for detection and quantification. lcms.czsigmaaldrich.comfda.gov The use of isotopically labeled internal standards, such as N-nitrosodimethylamine-d6 (NDMA-d6), is common for accurate quantification. lcms.czsigmaaldrich.com LC-HRMS, in particular, offers excellent selectivity, which helps differentiate target analytes from matrix interferences. fda.govresearchgate.net
Application of Direct Thermal Desorption-Gas Chromatography-Mass Spectrometry (DTD-GC-MS) to Related N-Cyclohexyl Compounds
Direct Thermal Desorption-Gas Chromatography-Mass Spectrometry (DTD-GC-MS) has been effectively employed for the analysis of N-cyclohexyl compounds, particularly in complex matrices. A notable example is the analysis of the wood preservative N-cyclohexyldiazeniumdioxide (HDO), a compound related to this compound. nih.gov
This technique allows for the direct analysis of the compound in treated materials, such as pine sapwood, offering a straightforward method for both identification and quantification. nih.gov In the case of HDO analysis in treated pine sapwood, DTD-GC-MS provides a simple and rapid analytical procedure. The identification of HDO is achieved with relative ease, and for quantitative measurements, the peak area of a specific mass fragment, m/z 114, is utilized. nih.govresearchgate.net
Research has demonstrated the excellent reproducibility of this method, with standard deviations typically ranging from 5% to 10%. nih.gov A calibration curve for the quantification of HDO in timber has been established, showing a high correlation coefficient in the concentration range of 40 to 550 mg of HDO per kg of timber. nih.gov For the described experimental setup, the detection limit for HDO in treated pine sapwood was determined to be 4 mg per kg, even with a desorption rate of only 20% of the active ingredient. nih.gov This highlights the sensitivity and efficiency of DTD-GC-MS for the analysis of N-cyclohexyl compounds in solid samples.
Applications in Analytical Chemistry: Extraction and Preconcentration Agents
This compound, commonly abbreviated as "cnha," serves as an effective solvent extraction reagent for the preconcentration and determination of trace metal ions. Its ability to form stable complexes with various metal ions makes it particularly useful in analytical chemistry, especially in conjunction with atomic absorption spectrometry.
Solvent Extraction Reagent for Trace Metal Ion Determination (e.g., Lead(II), Cadmium(II), Copper(II)) by Atomic Absorption Spectrometry
The chelating properties of this compound have been harnessed for the solvent extraction of several divalent metal ions, including lead(II), cadmium(II), and copper(II), from aqueous solutions. This preconcentration step is often crucial for enhancing the sensitivity and accuracy of their subsequent determination by atomic absorption spectrometry (AAS).
A method has been proposed for the determination of lead(II), copper(II), and cadmium(II) by AAS following their extraction with cnha. nih.gov The distribution equilibria of the Cu(II)-cnha complex in a water-methyl isobutyl ketone (MIBK) system have been studied, and an analytical method for the determination of Cu(II) by AAS after its extraction with cnha into MIBK has been established. nih.gov This method boasts a detection limit of 4.6 µg/L, a precision of +/- 2.1%, and an accuracy of 97.5%. nih.gov It has been successfully applied to determine the copper content in river surface water. nih.gov
Similarly, the solvent extraction of lead(II) with this compound into MIBK has been thoroughly investigated. nih.gov The study of the distribution equilibrium of the lead-cnha complex confirmed the extraction of the PbL₂ complex. nih.gov
Principles of Chelation and Complexation in Analytical Separations
The effectiveness of this compound as an extraction reagent is rooted in the principles of chelation and complexation. As a chelating agent, it forms stable, neutral complexes with metal ions, which are then readily extracted into an immiscible organic solvent.
The distribution equilibria of this compound have been examined in various water-organic solvent systems, including water-chloroform, water-hexane, water-MIBK, and water-isopentyl alcohol. nih.gov From these studies, the dissociation and distribution constants of the reagent have been calculated. The pKa value for cnha was determined to be 5.55 ± 0.10. nih.gov The distribution constants (log KDR) were found to be 2.46 ± 0.05 in chloroform, 1.76 ± 0.11 in MIBK, 1.06 ± 0.07 in hexane, and 1.48 ± 0.06 in isopentyl alcohol. nih.gov
The stability and distribution of the metal complexes are key to the separation process. For the Cu(II)-cnha complex, the distribution constant (log KDC) is 3.51, with stepwise stability constants (log β₁) of 7.23 ± 0.10 and (log β₂) of 12.00 ± 0.08. nih.gov For the Pb(II)-cnha complex, the distribution constant (log KDC) is 1.84 ± 0.11, with stability constants (log β₁) of 6.68 ± 0.09 and (log β₂) of 10.28 ± 0.09. nih.gov These constants provide a quantitative measure of the efficiency of the extraction process.
Table 1: Distribution and Stability Constants of Metal-cnha Complexes
| Metal Ion | Complex | log KDC | log β₁ | log β₂ |
|---|---|---|---|---|
| Copper(II) | CuL₂ | 3.51 | 7.23 ± 0.10 | 12.00 ± 0.08 |
| Lead(II) | PbL₂ | 1.84 ± 0.11 | 6.68 ± 0.09 | 10.28 ± 0.09 |
Data sourced from references nih.govnih.gov
Table 2: Distribution Constants (log KDR) of this compound in Various Solvents
| Organic Solvent | log KDR |
|---|---|
| Chloroform | 2.46 ± 0.05 |
| Methyl Isobutyl Ketone (MIBK) | 1.76 ± 0.11 |
| Hexane | 1.06 ± 0.07 |
| Isopentyl Alcohol | 1.48 ± 0.06 |
Data sourced from reference nih.gov
Computational and Theoretical Investigations
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic makeup and reactivity of N-Cyclohexyl-N-nitrosohydroxylamine. These approaches calculate the electronic distribution and energy of the molecule, which in turn dictate its chemical properties. nih.gov Analyses such as molecular orbital theory, electron density analysis, and the electron localization function (ELF) offer a detailed picture of bonding and electron distribution within the molecule. nih.gov For related N-nitrosamines, quantum-chemical force fields have been calculated at various levels of theory, including RHF and MP2, to analyze their properties. researchgate.net
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a popular and powerful tool for investigating the reaction mechanisms of nitrogen-containing compounds. researchgate.net It is widely used to map potential energy surfaces for chemical reactions, allowing for the identification and characterization of intermediates and transition states. elsevierpure.com For instance, in studies of similar molecules, DFT has been employed to calculate the energy barriers for isomerization and decomposition reactions. researchgate.net
The choice of the functional in DFT is critical, as different functionals can yield varying results, particularly for complex, multi-step organic reactions. osti.gov A broad analysis of 45 different density functionals revealed that only a select few provide a balanced and accurate description of complex reaction pathways involving multiple transition states and intermediates. osti.gov Functionals that incorporate kinetic energy density and a medium-to-high percentage of Hartree-Fock exchange, such as M06-2X and ωB97M-V, have shown strong performance in accurately predicting reaction energetics. osti.govnih.gov The process often involves optimizing the molecular structures of intermediates and transition states and confirming the reaction coordinate using methods like the intrinsic reaction coordinate (IRC). elsevierpure.com
Table 1: Performance of Selected Density Functionals in Predicting Reaction Energetics This table is representative of findings on complex organic reactions and illustrates the variability among different DFT functionals.
| Density Functional | Mean Absolute Deviation (kcal/mol) | Notes |
|---|---|---|
| M05-2X-D3 | 1.5 | Contains kinetic energy density and high Hartree-Fock exchange. osti.gov |
| ωB97M-V | 1.7 | A range-separated hybrid meta-GGA with VV10 non-local correlation. osti.gov |
| M11 | 2.7 | A range-separated hybrid meta-GGA. osti.gov |
| Generic Nonhybrid Functionals | > 4.0 | Generally show larger errors for complex, ambimodal reactions. osti.gov |
| Generic Global Hybrids (< 44% HF exchange) | > 4.0 | Generally show larger errors for complex, ambimodal reactions. osti.gov |
Prediction of Reactivity and Intermediate Stability
Computational models, particularly those based on DFT, are adept at predicting chemical reactivity and the stability of reaction intermediates. One powerful tool is the Fukui function, a descriptor derived from DFT that helps model site selectivity for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the condensed Fukui functions at different atomic sites, researchers can predict the most likely points of reaction within the this compound molecule.
Furthermore, advanced information-theoretic approaches within DFT can quantify concepts like steric effects and stereoselectivity. chemrxiv.org Quantities such as Shannon entropy and Fisher information, derived from the electron density, provide a rigorous framework for understanding how molecular geometry and electronic distribution influence reaction pathways and outcomes. chemrxiv.org The stability of intermediates is determined by calculating their relative energies on the potential energy surface, with lower energy values indicating greater stability. nih.gov
Conformational Isomerism and Energetic Landscapes (e.g., Syn/Anti Structures)
Like other N-nitroso compounds, this compound can exist in different spatial arrangements, known as conformational isomers. The most significant of these for this class of molecules are the syn and anti conformations, which describe the arrangement of substituents around the N-N single bond. DFT calculations are used to determine the relative stability of these conformers and the energy barriers required for their interconversion. researchgate.net
For example, studies on similar molecules have shown that one conformer is typically more stable (lower in energy) than the other. researchgate.net The calculations provide the activation energy for the isomerization process, which dictates the rate at which the conformers can interconvert. researchgate.netnih.gov This information is crucial for understanding the molecule's dynamic behavior and which conformation is likely to be dominant under specific conditions.
Table 2: Hypothetical Energetic Landscape for this compound Conformers This table illustrates the type of data generated from DFT calculations on conformational isomers, based on principles from studies of related molecules. researchgate.netnih.gov
| Parameter | Energy Value (kcal/mol) | Description |
|---|---|---|
| Relative Energy of Anti Conformer | 0.0 | The more stable conformer is set as the reference energy point. |
| Relative Energy of Syn Conformer | +2.5 | The energy difference between the less stable and more stable conformer. |
| Activation Energy (Anti to Syn) | 15.0 | The energy barrier that must be overcome for the anti form to convert to the syn form. |
| Activation Energy (Syn to Anti) | 12.5 | The energy barrier that must be overcome for the syn form to convert back to the more stable anti form. |
Molecular Dynamics and Simulation Studies Applied to N-Nitrosohydroxylamines
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide atomic-level insights into the dynamics of systems, including interactions with other molecules like proteins or cell membranes. nih.govnih.gov
For related N-nitrosamine compounds, MD simulations have been conducted to explore their interactions with biological targets. nih.gov These studies often involve:
Molecular Docking: To predict the preferred binding orientation of the molecule to a target protein.
Molecular Dynamics Simulations: To simulate the behavior of the molecule-protein complex over a period of time, revealing the stability of the interaction. nih.gov
Binding Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the free energy of binding between the molecule and its target. nih.gov
Such simulations can reveal significant conformational changes and fluctuations in the interacting molecules, providing a dynamic picture of the chemical system that complements static quantum chemical calculations. nih.govmdpi.com
In Silico Modeling for Chemical Behavior Prediction
In silico modeling encompasses a range of computational techniques used to predict the chemical and biological properties of molecules, including their potential for toxicity. nih.govnih.gov For the N-nitrosamine class, which includes this compound, mechanism-based structure-activity relationship (SAR) models have been developed. nih.gov These models are used to predict the mutagenic potential of these compounds based on their chemical structure. nih.gov
The approach involves identifying structural features and activating mechanisms, such as metabolic α-hydroxylation or denitrosation, that can lead to DNA interaction. nih.gov By curating datasets of known N-nitrosamines and their activities, these models can be trained to predict the behavior of new or untested compounds. nih.gov This allows for the identification of structural features that may enhance or mitigate the reactivity of the molecule and helps in searching for potential metabolic precursors that could be converted into N-nitrosamines within a biological system. nih.gov
Advanced Research Applications in Chemical Synthesis
Role as Synthetic Intermediates in Complex Organic Transformations
While extensive literature on the specific use of N-Cyclohexyl-N-nitrosohydroxylamine as a synthetic intermediate is not widespread, the reactivity of the N-nitrosohydroxylamine functional group suggests its potential as a precursor in various organic transformations. The chemistry of related N-nitroso compounds, such as N-alkyl-O-acylhydroxylamines and N-aryl-N-nitrosohydroxylamines, provides insight into possible synthetic pathways.
The N-nitrosohydroxylamine moiety can be involved in reactions that transform it into other valuable functional groups. For instance, studies on N-aryl-N-nitrosohydroxylamine ammonium (B1175870) salts have shown they can be converted into azoxy compounds. researchgate.net Similarly, the nitrosation of N-alkyl-O-acylhydroxylamines has been explored as a deamination method. acs.org These transformations highlight the potential of the N-nitrosohydroxylamine core to serve as a linchpin in synthetic sequences. The reactivity of these related compounds suggests that the this compound scaffold could be leveraged for creating complex structures, although specific, documented examples of its use as a building block in multi-step total synthesis are limited in current literature.
Contributions to the Synthesis of Complex Nitrogen-Containing Compounds
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, as these structures are prevalent in pharmaceuticals and functional materials. nih.govnih.gov The N-nitrosohydroxylamine functional group represents a potential entry point for constructing such complex molecules. Although direct applications of this compound as a precursor for nitrogen heterocycles are not prominently documented, the general chemistry of nitroso compounds offers plausible routes.
Nitrosoarenes, for example, are recognized as valuable building blocks for constructing N-heterocycles through radical transformations and cycloaddition reactions. researchgate.net The reactivity of the nitroso group allows it to participate in C-N bond-forming reactions, essential for ring formation. It is plausible that the N-nitrosohydroxylamine group in the cyclohexyl derivative could be chemically modified to unmask reactivity similar to that of other nitroso compounds, thereby enabling its use in constructing heterocyclic systems. For example, the formation of peptide nucleic acid (PNA) precursors, which are nitrogen-rich structures, has been shown to involve N-heterocycles in complex prebiotic mixtures. nih.gov The development of synthetic methods to integrate the this compound core into such valuable scaffolds remains an area for future research exploration.
Polymerization Inhibition Mechanisms and Practical Applications
This compound and related compounds are effective inhibitors and retarders for free-radical polymerization, a critical function for stabilizing reactive monomers during storage, transport, and processing.
The primary mechanism of inhibition for hydroxylamine (B1172632) derivatives involves radical scavenging. In the case of N,N-dibenzylhydroxylamine (DBHA), a related inhibitor, the main pathway is the quenching of propagating peroxyl radicals via hydrogen abstraction from the hydroxylamine's O-H bond. core.ac.uk This breaks the kinetic chain of polymerization. In oxygenated systems, the resulting nitroxide radical can also contribute to inhibition. core.ac.uk Nitroso compounds, more generally, function by trapping radical intermediates. The nitroso group can capture a propagating radical, forming a stable adduct that terminates the polymer chain growth. fujifilm.com This makes them highly efficient at preventing unwanted or runaway polymerization reactions in monomers like styrene (B11656) and acrylics. core.ac.ukfujifilm.com
The practical applications are extensive, including:
Monomer Stabilization: Preventing premature polymerization of vinyl monomers, acrylates, and UV-curable resins. fujifilm.com
Process Control: Halting polymerization during industrial distillation or when a target conversion rate is achieved. fujifilm.com
Safety: Suspending runaway reactions to prevent thermal excursions and the formation of intractable "popcorn" polymer. fujifilm.com
The effectiveness of these inhibitors is often evaluated by measuring the induction period before polymerization begins, with longer periods indicating stronger inhibition.
| Inhibitor Type | General Mechanism | Key Reactive Species Trapped | Primary Application Example |
|---|---|---|---|
| N-Nitroso-Hydroxylamines | Radical Trapping/Scavenging | Propagating Carbon Radicals | Stabilization of acrylic acid during distillation fujifilm.com |
| N,N-Dialkylhydroxylamines (e.g., DBHA) | Hydrogen Abstraction | Peroxyl Radicals (ROO•) | Inhibition of styrene polymerization core.ac.uk |
| Nitroxides (e.g., TEMPO) | Reversible Radical Trapping | Alkyl Radicals (R•) | Control in living radical polymerization whiterose.ac.uk |
Synergistic Effects in Chemical Formulations (e.g., enhancement of insecticidal activity)
Synergism, where the combined effect of two or more components is greater than the sum of their individual effects, is a crucial principle in formulating advanced chemical products. While literature specifically detailing the synergistic enhancement of insecticidal activity by this compound is not available in the reviewed sources, the concept has been demonstrated for related compounds in other applications.
In the context of pesticides, N-nitroso compounds can be formed from certain parent pesticides, but their role as synergistic agents to enhance efficacy is not well-documented in the provided search results. nih.govnatlib.govt.nz The principle of synergism in fungicides, however, is well-established, where mixtures of different antifungal agents can lead to enhanced disease control and help manage the development of resistance. nih.gov This suggests that exploring the potential for N-nitrosohydroxylamines to act as synergists in agrochemical formulations could be a worthwhile area of investigation, even though direct evidence for insecticidal applications is currently lacking.
Development of Novel Reagents and Catalysts Based on N-Nitrosohydroxylamine Scaffolds
The N-nitrosohydroxylamine functional group is an excellent bidentate chelating ligand for a wide variety of metal ions. This property is the foundation for its use in developing novel reagents for metal separation and analysis, and for creating metal complexes with potential catalytic activity.
A key application for this compound is as a reagent for the solvent extraction of metals. It has been shown to be more stable in acidic solutions than its well-known aromatic analog, cupferron (B1669334) (N-Nitroso-N-phenylhydroxylamine). This stability enhances its utility for separating metal ions from acidic aqueous solutions. Research has demonstrated its ability to extract a diverse range of metals, depending on the pH of the solution.
| Condition | Metals Extracted by this compound |
|---|---|
| Acidic Solutions | V(V), Ti(IV), Zr, Hf, Sn(IV), Mo(VI), Er, Sb(III), Bi(III), Al |
| Weakly Acidic Solutions | Ni, Fe(III), Cd, Mn(II), Hg(II), Cu(II) |
Furthermore, the broader family of N-alkyl and N-aryl-N-nitrosohydroxylamines readily forms stable complexes with transition metals, lanthanides, and main group elements. researchgate.netresearchgate.net For instance, N-benzyl-N-nitrosohydroxylamine forms well-defined complexes with metals like Cu(II), Co(II), and Ni(II). researchgate.net The formation of such metal complexes is the first step toward developing new catalysts. While the catalytic applications of this compound complexes themselves are not yet extensively explored, related rhodium complexes with N-nitroso-N-arylhydroxylaminato ligands have been synthesized and studied for their reactivity, indicating the potential for this class of compounds to serve as scaffolds for homogeneous catalysts. researchgate.net The ability to tune the steric and electronic properties by changing the N-substituent (e.g., from phenyl to cyclohexyl) allows for the fine-tuning of the metal center's reactivity, opening avenues for new catalytic applications.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways for N-Cyclohexyl-N-nitrosohydroxylamine
The pursuit of green and sustainable chemical processes has spurred research into new methods for synthesizing N-nitrosohydroxylamines, including this compound. A key focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.
One promising approach involves the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent under solvent-free conditions. rsc.orgrsc.org This method offers several advantages, including a broad substrate scope, metal- and acid-free reaction conditions, straightforward product isolation, and excellent yields. rsc.orgrsc.org The synthesis of this compound has been successfully accomplished using this methodology, starting from cyclohexanone (B45756). The process involves the reaction of cyclohexanone with hydroxylamine (B1172632) hydrochloride, followed by reduction with sodium cyanoborohydride to yield N-cyclohexylhydroxylamine. rsc.org Subsequent N-nitrosation with tert-butyl nitrite under solvent-free conditions proceeds smoothly at room temperature to afford the desired product in high yield. rsc.org The primary byproduct of this reaction, tert-butanol, is less hazardous and more easily removed than byproducts from other nitrite esters. rsc.org
Another area of development is the use of supported catalysts, which can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net For instance, solid-supported platinum(0) nanoparticles have been effectively used for the chemoselective reduction of nitroarenes to N-arylhydroxylamines, which are precursors to N-nitrosohydroxylamines. researchgate.net While this specific example focuses on aryl derivatives, the principle could be adapted for the synthesis of N-alkylhydroxylamines like N-cyclohexylhydroxylamine.
Future research in this area will likely focus on:
The development of catalytic systems for the direct and selective nitrosation of secondary amines using greener oxidants.
The exploration of one-pot and multicomponent reactions to streamline the synthesis process and minimize waste. nih.gov
The use of renewable feedstocks and bio-based solvents to further enhance the sustainability of the synthesis. chemmethod.comnih.gov
Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations
While the fundamental reactivity of N-nitrosohydroxylamines is known, there remains significant potential to uncover novel chemical transformations. The N-nitroso group can act as a versatile functional handle, enabling a variety of reactions.
Recent studies on N-nitrosamines, a related class of compounds, have shown that the N-nitroso group can serve as a traceless directing group for electrophilic substitutions at the α-carbon of secondary amines. rsc.org This suggests that this compound could be a valuable intermediate for the functionalization of the cyclohexyl ring in a regio- and stereoselective manner.
Furthermore, the reaction of N-nitrosamines with electrophiles can lead to the formation of O-substituted hydroxydiazenium salts, which are reactive intermediates capable of undergoing various transformations. nih.gov For example, the reaction of these salts with carboxylates can produce either carbonylazo compounds or acylhydrazones, depending on the substituents. nih.gov Investigating similar reactions with this compound could open up new synthetic pathways.
Future research directions in this area include:
Systematic studies on the reaction of this compound with a wide range of electrophiles and nucleophiles.
Investigation of its potential as a precursor for the generation of novel reactive intermediates.
Exploration of its utility in transition-metal-catalyzed cross-coupling reactions.
Integration of Advanced Analytical Techniques for In-Situ and Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The integration of advanced analytical techniques for in-situ and real-time monitoring is set to revolutionize this field.
Techniques such as stopped-flow benchtop Nuclear Magnetic Resonance (NMR) spectroscopy allow for the convenient acquisition of quantitative reaction monitoring data. rsc.org This can be particularly useful for studying reactions that are difficult to monitor by other means, such as those involving gas evolution or the formation of toxic or unstable species. rsc.org Real-time NMR experiments can provide valuable kinetic data and help identify transient intermediates, offering a more complete picture of the reaction pathway. mpg.de
Another powerful technique is the combination of UV photolysis with chemiluminescence detection for the real-time monitoring of aqueous N-nitrosamines. nih.gov This method offers high sensitivity and specificity and can be operated in a continuous mode. nih.gov Adapting such techniques to study the formation and reactions of this compound could provide unprecedented insights into its behavior in aqueous environments. High-performance liquid chromatography coupled with photochemical reaction and chemiluminescence (HPLC-PR-CL) has also been developed for near real-time analysis of N-nitrosamines. nii.ac.jp
Future research will likely involve the application of:
A combination of spectroscopic techniques (NMR, IR, Raman) for multi-faceted in-situ analysis.
Mass spectrometry techniques for the identification of reaction intermediates and products.
Advanced data analysis methods to extract detailed kinetic and mechanistic information from real-time monitoring data.
Continued Application of Computational Chemistry in Mechanistic Elucidation and Rational Design
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and for the rational design of new molecules with desired properties. In the context of this compound, computational methods can provide valuable insights that complement experimental studies.
Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This information is crucial for elucidating complex reaction mechanisms and for understanding the factors that control selectivity.
Furthermore, computational screening can be employed to predict the properties of novel this compound derivatives. nih.gov By systematically modifying the structure of the molecule in silico, it is possible to identify candidates with enhanced reactivity, stability, or specific electronic properties. nih.gov This rational design approach can significantly accelerate the discovery of new applications for this class of compounds.
Future applications of computational chemistry in this field will likely include:
More accurate and efficient computational methods for modeling complex reaction networks.
The use of machine learning and artificial intelligence to analyze large datasets and guide the rational design of new derivatives.
Integrated experimental and computational studies to provide a comprehensive understanding of structure-activity relationships.
Implementation of Green Chemistry Principles in N-Nitrosohydroxylamine Synthesis and Application
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally friendly and sustainable. chemmethod.comnih.govacs.org The implementation of these principles in the synthesis and application of N-nitrosohydroxylamines is a key area of future research.
As discussed in Section 7.1, the development of sustainable synthetic pathways is a major focus. This includes minimizing waste, using renewable resources, and avoiding the use of toxic substances. nih.gov The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. acs.org
Beyond synthesis, the application of this compound and its derivatives should also be evaluated from a green chemistry perspective. This includes designing products that are biodegradable and have minimal environmental impact at the end of their lifecycle. nih.gov
Key areas for future research in this domain include:
A holistic assessment of the environmental impact of different synthetic routes using metrics such as the E-factor (environmental factor) and reaction mass efficiency. researchgate.net
The development of catalytic and biodegradable derivatives of this compound.
The exploration of its use in environmentally benign applications, such as in green solvents or as a catalyst in sustainable chemical processes.
Advanced Materials Science Applications of this compound Derivatives
The unique chemical properties of N-nitrosohydroxylamines suggest that their derivatives could find applications in advanced materials science. The N-nitroso group can act as a ligand for metal ions, and the hydroxylamine moiety can participate in hydrogen bonding, making these compounds interesting building blocks for coordination polymers and supramolecular assemblies.
Recent research has focused on the development of polymeric N-nitrosamines as nitric oxide (NO) donors. nih.gov These materials have potential therapeutic applications due to the diverse biological roles of NO. nih.gov By incorporating this compound into polymer backbones, it may be possible to create novel materials with controlled NO-releasing properties.
Furthermore, the ability of N-nitrosohydroxylamines to be functionalized opens up possibilities for creating materials with tailored optical, electronic, or magnetic properties. For example, the incorporation of chromophoric or electroactive groups could lead to the development of new functional dyes, sensors, or electronic materials.
Future research in this area will likely explore:
The synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) incorporating this compound derivatives as ligands.
The development of novel polymeric materials with controlled release properties for applications in drug delivery or agriculture.
The investigation of the electronic and photophysical properties of new derivatives for applications in materials science.
Q & A
Q. What experimental frameworks validate the role of This compound in nitroso-transfer reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
